molecular formula C18H14BrClN2O3S B2364322 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1223965-77-2

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2364322
CAS No.: 1223965-77-2
M. Wt: 453.74
InChI Key: NXZDIRZURKUJBK-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and chloro-methoxyphenyl groups. Common reagents used in these reactions include bromine, thionyl chloride, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents and temperature control to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
  • 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-((5-(4-methylphenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

What sets 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O3S/c1-24-15-7-6-13(8-14(15)20)22-17(23)10-26-18-21-9-16(25-18)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZDIRZURKUJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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